Product packaging for Silver(II) oxide(Cat. No.:CAS No. 155645-82-2)

Silver(II) oxide

Cat. No.: B3419757
CAS No.: 155645-82-2
M. Wt: 123.868 g/mol
InChI Key: OTCVAHKKMMUFAY-UHFFFAOYSA-N
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Description

Silver(II) Oxide, with the chemical formula AgO and CAS number 1301-96-8, is a highly insoluble, thermally stable black to dark brown powder . It decomposes at temperatures above 280 °C and has a density of 7.44 g/cm³ . This compound is photosensitive and must be handled with care, as it is an oxidizer that can cause severe skin burns and eye damage . As a critical material in advanced research, this compound finds application across various fields. It serves as a premium silver source for specialized glass, optical, and ceramic applications . Its conductive properties make it suitable for investigation in solid oxide fuel cells and oxygen generation systems . Global market research indicates ongoing study and development of its applications, with forecasts projecting trends and supply-demand scenarios through 2029 . This product is offered in high-purity submicron and nanopowder forms and is supplied as a fine powder . It is packaged to ensure stability and is generally immediately available in most volumes, from small research samples to full container loads . This compound is intended for laboratory and research purposes only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgO B3419757 Silver(II) oxide CAS No. 155645-82-2

Properties

IUPAC Name

oxosilver
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InChI

InChI=1S/Ag.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTCVAHKKMMUFAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

AgO
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DSSTOX Substance ID

DTXSID5058301
Record name Silver oxide (AgO)
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Molecular Weight

123.868 g/mol
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Physical Description

Charcoal-grey solid; Practically insoluble in water; [Merck Index] Dark grey odorless powder; Reacts with water; [Alfa Aesar MSDS]
Record name Silver(II) oxide
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CAS No.

155645-89-9, 1301-96-8, 155645-82-2
Record name Silver oxide (Ag4O4)
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Record name Silver oxide (AgO)
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Record name Silver oxide (Ag2O2)
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Advanced Synthetic Methodologies for Silver Ii Oxide

Electrochemical Synthesis Routes

Electrochemical methods provide a powerful and precise means of synthesizing silver(II) oxide films and powders. By manipulating electrical parameters, it is possible to exert fine control over the nucleation, growth, and final morphology of the AgO product. The anodic oxidation of silver in an alkaline electrolyte is the fundamental principle, proceeding through sequential oxidation steps, first to silver(I) oxide (Ag₂O) and subsequently to this compound. electrochemsci.orgorientjchem.org

Controlled Potential Deposition Techniques

Controlled potential deposition, or potentiostatic deposition, involves holding the working electrode at a constant potential sufficient to drive the oxidation of silver to this compound. The formation of AgO on a silver electrode in an alkaline solution, such as sodium hydroxide (B78521) (NaOH), is a two-step process. electrochemsci.orgorientjchem.org Initially, Ag is oxidized to Ag₂O at a lower potential, followed by the oxidation of Ag₂O to AgO at a more positive potential. electrochemsci.org

The precise potential required for the formation of AgO can be identified through techniques like cyclic voltammetry. In a 0.5 mol·L⁻¹ NaOH solution, the oxidation peak corresponding to the formation of AgO (pa2) from Ag₂O occurs at approximately 0.573 V vs. a saturated calomel (B162337) electrode (SCE). electrochemsci.org The application of a constant potential within this region allows for the controlled growth of an AgO layer. The morphology of the resulting AgO is influenced by the applied potential, with higher potentials potentially leading to different film characteristics.

Table 1: Parameters for Controlled Potential Synthesis of this compound
ParameterValue/RangeObservationsReference
ElectrolyteNaOH solution (e.g., 0.5 mol·L⁻¹)Provides the alkaline medium necessary for oxide formation. electrochemsci.org
AnodeSilver (Ag)The source material for oxidation. electrochemsci.orgresearchgate.net
Deposition Potential (vs. SCE)~0.573 VPotential for the oxidation of Ag₂O to AgO. electrochemsci.org
Product FormationFormation of AgO layer on the silver anode.Occurs after the initial formation of an Ag₂O layer. electrochemsci.orgorientjchem.org

Pulsed Electrodeposition Strategies

Pulsed electrodeposition is an advanced technique that involves alternating between high and low potential or current pulses. This method offers greater control over the deposit's microstructure, including grain size and uniformity, compared to constant potential or current methods. The key parameters in pulsed electrodeposition are the peak current density (or potential), the on-time (Ton), and the off-time (Toff). researchgate.net

While specific data for the direct pulsed electrodeposition of pure AgO is not extensively detailed in readily available literature, the principles can be applied from related processes, such as the deposition of other metal oxides or alloys. researchgate.net For instance, in the double-pulse electrodeposition of Ag/AgCl, parameters such as a positive peak current density of 10 mA/cm² with a Ton of 12 ms (B15284909) and a Toff of 4 ms have been utilized. By carefully selecting the potential to target the Ag₂O to AgO transition and optimizing the pulse parameters, it is possible to tailor the morphology and purity of the resulting this compound. The off-time allows for the relaxation of concentration gradients at the electrode surface, which can lead to more uniform and compact deposits.

Table 2: Indicative Pulsed Electrodeposition Parameters
ParameterGeneral Range/ConceptExpected Influence on AgO SynthesisReference
Peak Current Density (ip)Varied (e.g., mA/cm² to A/cm²)Affects nucleation rate and grain size. Higher densities can lead to finer grains. researchgate.net
On-time (Ton)Milliseconds (ms)Controls the duration of the deposition pulse and thus the amount of material deposited per pulse. researchgate.net
Off-time (Toff)Milliseconds (ms)Allows for replenishment of ions at the electrode surface, leading to more uniform deposits. researchgate.net
Duty Cycle (Ton / (Ton + Toff))Typically 10-90%Influences the overall deposition rate and morphology of the AgO. researchgate.net

Influence of Electrolyte Composition on Product Morphology and Purity

The composition of the electrolyte, particularly the concentration of the alkaline medium (e.g., NaOH), plays a crucial role in the electrochemical synthesis of this compound. The concentration of hydroxide ions affects the kinetics of the oxidation reactions and the solubility of silver species.

Studies have shown that varying the NaOH concentration can significantly shift the potentials and current densities of the oxidation peaks in cyclic voltammetry. electrochemsci.org For instance, in the formation of silver oxides, increasing the NaOH concentration can alter the morphology of the resulting oxide layers. electrochemsci.org The purity of the AgO product is also dependent on the electrolyte, as the presence of impurities can lead to their incorporation into the deposit. The formation of a uniform and pure AgO layer requires careful optimization of the electrolyte composition in conjunction with the electrochemical parameters.

Chemical Oxidation Approaches

Chemical oxidation methods offer an alternative route to this compound, often involving the use of strong oxidizing agents to convert a silver(I) precursor to the desired Ag(II) state. These methods can be advantageous for producing bulk quantities of AgO powder.

Peroxydisulfate-Mediated Oxidation in Alkaline Media

Potassium peroxydisulfate (B1198043) (K₂S₂O₈), also known as potassium persulfate, is a powerful oxidizing agent capable of oxidizing silver(I) to a higher oxidation state. homescience.net The synthesis of this compound can be achieved by reacting a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), with potassium peroxydisulfate in an alkaline medium. homescience.net The reaction can also be performed by oxidizing silver(I) oxide (Ag₂O) directly. homescience.net

In an alkaline solution, the peroxydisulfate ion oxidizes the silver(I) species. The product is often described as a mixed oxide, Ag₂O₂, which contains silver in both +1 and +3 oxidation states, which is chemically equivalent to AgO. homescience.net The reaction in a basic medium leads to the precipitation of a black solid, which is the this compound. homescience.net

Table 3: Peroxydisulfate-Mediated Synthesis of this compound
ParameterReagent/ConditionRole/ObservationReference
Silver PrecursorSilver Nitrate (AgNO₃) or Silver(I) Oxide (Ag₂O)Source of silver(I) to be oxidized. homescience.nethomescience.net
Oxidizing AgentPotassium Peroxydisulfate (K₂S₂O₈)Oxidizes Ag(I) to a higher oxidation state. homescience.nethomescience.net
Reaction MediumAlkaline (e.g., NaOH solution)Facilitates the formation and precipitation of AgO. homescience.net
ProductBlack precipitate of this compound (AgO)Described as a mixed silver(I, III) oxide. homescience.nethomescience.net

Other Chemical Oxidant Systems and Their Reaction Kinetics

Besides peroxydisulfate, other strong oxidizing agents can potentially be used for the synthesis of this compound. The kinetics of these oxidation reactions are critical in understanding and controlling the synthesis process. The silver-ion catalyzed oxidation by peroxydisulfate has been a subject of kinetic studies for various substrates. These reactions often follow a rate law that is first order with respect to the peroxydisulfate concentration and can be either dependent or independent of the reducing agent's concentration.

The general mechanism for silver-catalyzed peroxydisulfate oxidations involves the formation of higher-valent silver species, such as Ag(II) or Ag(III), which then act as the primary oxidant for the substrate. The reaction between Ag⁺ and S₂O₈²⁻ is often the rate-determining step. While detailed kinetic studies specifically for the oxidation of Ag₂O to AgO by peroxydisulfate are not extensively documented in readily available literature, the principles from related systems suggest a complex reaction pathway likely involving radical intermediates and higher-valent silver species. The reaction of this compound with water, which leads to its reduction back to silver(I) ions and oxygen, is a competing reaction, especially in acidic media, and its rate is influenced by factors such as pH and the presence of Ag(I) ions. nih.gov Another common method for preparing silver(I) oxide, which is a precursor for AgO, involves the reaction of silver nitrate with sodium hydroxide, leading to the precipitation of Ag₂O. sciencing.comechemi.com

Compound Names

Table 4: List of Chemical Compounds
Compound NameChemical Formula
This compoundAgO
Silver(I) oxideAg₂O
Silver NitrateAgNO₃
Sodium HydroxideNaOH
Potassium PeroxydisulfateK₂S₂O₈
Saturated Calomel ElectrodeSCE
Hydrogen PeroxideH₂O₂

Nanomaterial Synthesis Paradigms

The fabrication of this compound (AgO) nanomaterials has advanced significantly, moving beyond conventional methods to more sophisticated paradigms that offer greater control over the final product's characteristics. These advanced techniques are pivotal in tailoring AgO for specific high-technology applications.

Sonochemical and Ultrasonic-Assisted Precipitation Methods

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. wisdomlib.orgupb.rohielscher.com This collapse generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures, and rapid cooling rates (>10⁹ K/s), creating unique conditions for chemical reactions. upb.ro This method is recognized for being clean, simple, and effective for improving nanoparticle synthesis. wisdomlib.org

In the context of silver oxide synthesis, sonochemistry offers a powerful tool for producing nanoparticles with controlled attributes. The intense mixing and improved mass transfer facilitated by ultrasound enhance the seeding of nuclei, while the shockwaves assist in their formation. hielscher.com Applying ultrasound to crystallization and precipitation processes can modify and improve both the procedure and the quality of the final product. nih.gov This leads to a more uniform particle size and morphology. hielscher.comnih.gov Studies have shown that ultrasonic-assisted precipitation can reduce the particle size of catalysts, thereby increasing their specific surface area and activity. nih.gov For instance, the sonochemical synthesis of silver nanoparticles from silver nitrate solutions has been shown to produce spherically shaped nanoparticles with a non-uniform dimensional distribution, with sizes averaging around 7 nm. upb.ro The process parameters, such as ultrasonic power, frequency, and treatment time, are critical in determining the final particle characteristics. nih.gov

Method Precursors Ultrasonic Parameters Resulting Morphology/Size Reference
Sonochemical SynthesisSilver Nitrate (AgNO₃), Starch20 min sonication, pH 11Spherical, 23-97 nm researchgate.netnih.gov
Sonochemical MethodSilver Nitrate (AgNO₃)30°C for 1hSpherical, ~7 nm average researchgate.net
Ultrasonic-Assisted PrecipitationCL-20Not specifiedUniform crystalline morphology, ~5 µm nih.gov
Ultrasound-Assisted PrecipitationNi/Al₂O₃ precursors80 W, 40 kHz, 600 minReduced particle size, increased surface area nih.gov

This table illustrates the effect of ultrasonic parameters on the synthesis of various nanoparticles, including silver-based materials.

Pulsed Laser Ablation in Liquid (PLAL) Techniques for Nanoparticle Formation

Pulsed Laser Ablation in Liquid (PLAL) is a top-down physical method for generating nanoparticles that is considered an attractive "green" synthesis route. dcu.ienih.gov The technique involves focusing a high-power pulsed laser beam onto a solid target—in this case, pure silver—submerged in a liquid medium, typically deionized water. bohrium.comresearchgate.net The laser ablation creates a high-temperature, high-pressure plasma plume, which rapidly expands and cools, leading to the nucleation and growth of nanoparticles. dcu.ie

A key advantage of PLAL is the production of highly pure, ligand-free nanoparticles, as it avoids the use of chemical precursors or surfactants that are common in wet-chemical methods. dcu.ieresearchgate.net The properties of the resulting nanoparticles, such as size, shape, and concentration, can be precisely controlled by adjusting the laser parameters. These parameters include the laser wavelength, fluence (energy per unit area), pulse duration, and the number of laser pulses. nih.govbohrium.comresearchgate.net For example, studies have demonstrated that increasing the number of laser pulses can lead to an increase in nanoparticle size. bohrium.com Research has shown the successful synthesis of pure cubic crystal structure AgO particles using this method. researchgate.net

Laser Parameters Liquid Medium Resulting Particle Size Key Findings Reference
Nd:YAG Laser (1064 nm), 500 mJ, 300-500 pulsesDistilled Water12-20 nmSpherical shape; size increases with pulse number. bohrium.com
Nd:YAG Laser (1064 nm), 1000 mJ, 300-900 pulsesDeionized Water60-74 nmPure cubic crystal structure of AgO confirmed. researchgate.net
Nd:YAG Laser (532 nm), 25 ps pulsesNot specified~10 nmFine-tuning of size possible through post-irradiation. nih.gov
Not specifiedDistilled Water7 nm and 38 nm (two size groups)Produced stable silver nanoparticle suspensions. dcu.ie

This table summarizes findings from various PLAL synthesis experiments for silver-based nanoparticles, highlighting the control offered by adjusting laser parameters.

Hydrothermal and Solvothermal Syntheses for Morphological Control

Hydrothermal and solvothermal methods are highly effective for synthesizing crystalline nanomaterials with controlled morphologies. Both techniques involve a chemical reaction in a sealed vessel (autoclave) under elevated temperature and pressure, with hydrothermal synthesis using water as the solvent and solvothermal synthesis employing non-aqueous solvents. scientific.netresearchgate.netnih.gov These methods are advantageous for producing materials with high purity and crystallinity.

These techniques provide excellent control over the size, shape, and crystal phase of the resulting silver oxide nanoparticles by manipulating experimental parameters such as temperature, reaction time, solvent type, and the use of surfactants or capping agents. mdpi.commdpi.comacs.org For instance, in hydrothermal synthesis, increasing the reaction temperature can lead to an increase in the size of silver particles and the gaps between them. mdpi.com The choice of precursors and the presence of a templating agent like polyvinylpyrrolidone (B124986) (PVP) can significantly influence the final morphology, leading to structures like nanowires or spherical particles. mdpi.com Solvothermal routes have been used to produce a variety of silver nanostructures, including nanorods, triangular plates, and nanocubes, by adjusting the molar ratio of reactants and the solvent. researchgate.net

Method Precursors/Additives Conditions Resulting Morphology/Phase Reference
HydrothermalSilver Nitrate, Triethanolamine, Acetic Acid100-140°CAg films; particle size increases with temperature. mdpi.com
HydrothermalSilver Nitrate, NaHCO₃, (without PVP)Calcined at 250°CPure Ag₂O phase, near-spherical. mdpi.com
HydrothermalSilver Acetate400°C, 31.5 MPaHighly crystalline Ag nanoparticles, 30-80 nm. scientific.net
SolvothermalSilver Nitrate, PVPDMF solvent, varied molar ratiosNanorods, triangular/hexagonal plates, nanocubes. researchgate.net
SolvothermalCrystal seeds, PVP, CuCl₂85°C, 72hLarge-scale silver nanoplates with controlled thickness. acs.org

This table details how hydrothermal and solvothermal synthesis parameters can be tuned to control the phase and morphology of silver-containing nanomaterials.

Control over Morphology, Crystallinity, and Particle Size in Synthesis

Achieving precise control over the physical characteristics of this compound nanomaterials is paramount for their application in advanced technologies. The morphology, degree of crystallinity, and particle size distribution are key determinants of a nanomaterial's optical, catalytic, and electronic properties.

Templating and Self-Assembly Strategies

Templating and self-assembly are sophisticated bottom-up approaches for fabricating highly ordered nanostructures. youtube.comnih.gov These strategies offer a high degree of control over the final architecture of the material.

Templating utilizes a pre-existing nanostructure, or template, to direct the growth of the desired material. youtube.com Templates can be "hard," such as porous materials like anodic aluminum oxide (AAO) or mesoporous silica (B1680970) (SBA-15), or "soft," like surfactant micelles, liquid crystals, or even DNA molecules. youtube.comnih.gov The material is synthesized within the pores or on the surface of the template, adopting its shape and size. youtube.com For example, mesoporous silica has been used to control the diameter and growth direction of silver nanowires. nih.gov After synthesis, the template is typically removed, leaving behind a nanostructure that is a replica of the original mold.

Self-assembly is a process where individual components, such as nanoparticles, spontaneously organize into ordered, stable structures without external guidance. wikipedia.orgyoutube.com This organization is driven by the minimization of the system's free energy and is mediated by weak, non-covalent intermolecular forces like van der Waals forces, hydrogen bonds, or electrostatic interactions. youtube.comresearchgate.net The functionality of the nanoparticle's surface can be programmed to direct this assembly process. wikipedia.org For instance, by modifying nanoparticles with specific ligands, they can be made to assemble into complex superlattices, offering a pathway to materials with unique collective properties. acs.org

Green Synthesis Approaches for Eco-Friendly Production

Green synthesis has emerged as a vital and rapidly growing field in nanotechnology, focusing on the development of environmentally benign and sustainable methods for producing nanoparticles. bohrium.comigus.com This approach aligns with the principles of green chemistry by using non-toxic reagents, reducing waste, and often operating under milder reaction conditions. nih.govmdpi.com It presents a cost-effective and eco-friendly alternative to conventional physical and chemical synthesis methods, which can involve hazardous materials. bohrium.comnih.govnanomedicine-rj.com

In the green synthesis of silver oxide nanoparticles, biological entities such as plants, bacteria, fungi, and algae are commonly employed. bohrium.comnih.gov Extracts from these sources contain a rich mixture of phytochemicals (e.g., flavonoids, alkaloids, terpenoids) and metabolites that can act as both reducing agents, to convert silver ions to silver oxide, and as capping/stabilizing agents, to prevent agglomeration and control particle growth. bohrium.com The choice of plant or microbial source, along with reaction parameters like temperature and pH, significantly influences the size, shape, and stability of the synthesized nanoparticles. mdpi.com This methodology not only reduces the environmental footprint of nanoparticle production but also leverages renewable resources, contributing to a more sustainable manufacturing process. adnetzero.comaltumtechnologies.com

Green Source Precursor Key Parameters Resulting Nanoparticle Characteristics Reference
Parieteria alsinaefolia (leaves)Silver Nitrate (AgNO₃)Not specifiedCrystalline, ~22.23 nm average size mdpi.com
Paeonia emodi (leaves)Silver Nitrate (AgNO₃)50°C, 90 minNot specified mdpi.com
Orange leavesSilver Nitrate (AgNO₃), Silver Sulfate (Ag₂SO₄)90°C, pH ~12Spherical shape nanomedicine-rj.com
Oscillatoria sp. (cyanobacteria)Silver Nitrate (AgNO₃)24h incubationQuasi-spherical, 14.42–48.97 nm mdpi.com
Fusarium oxysporum (fungus)Silver(I) oxide (Ag₂O)25°C, pH 7Water-dispersible Ag/Ag₂O nanoparticles mdpi.com

This table showcases various biological sources used in the green synthesis of silver oxide nanoparticles and the characteristics of the resulting materials.

Advanced Characterization Techniques for Silver Ii Oxide Structural Elucidation and Electronic States

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental for determining the crystalline structure of materials by analyzing the patterns produced when radiation (X-rays, neutrons, or electrons) is scattered by the ordered arrangement of atoms in a crystal lattice.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a cornerstone technique for identifying crystalline phases and determining unit cell dimensions. It relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystal, producing a unique diffraction pattern. Analysis of this pattern allows for the identification of the crystal structure, phase purity, and precise determination of lattice parameters.

For Silver(II) oxide (AgO), XRD studies have definitively established its crystalline nature and identified its crystal system. Research indicates that AgO crystallizes in a monoclinic structure with a specific space group. The precise values of the lattice parameters (a, b, c, and the angles α, β, γ) define the unit cell of the AgO crystal lattice. These parameters are critical for understanding the material's density, symmetry, and how it might interact with other substances. XRD is also vital for confirming the absence of other silver oxide phases, such as Ag₂O, in synthesized samples.

Table 1: XRD Structural Data for this compound (AgO)

ParameterValueUnitSource
Crystal SystemMonoclinic scispace.com, materialsproject.org
Space GroupC2/c (No. 15) materialsproject.org
Lattice Parameter a3.294Å materialsproject.org
Lattice Parameter b3.294Å materialsproject.org
Lattice Parameter c5.595Å materialsproject.org
Angle α90.00degrees materialsproject.org
Angle β86.518degrees materialsproject.org
Angle γ86.044degrees materialsproject.org

Neutron Diffraction Studies for Atomic Position Refinement

Neutron diffraction is a powerful technique that complements X-ray diffraction, primarily because neutrons interact with atomic nuclei rather than electron clouds. This sensitivity to nuclei makes neutron diffraction particularly effective for locating light atoms (like hydrogen, though not relevant for AgO itself) and for distinguishing between elements with similar atomic numbers. Furthermore, neutrons possess a magnetic moment, enabling the study of magnetic structures in materials.

While specific detailed atomic position refinements for AgO using neutron diffraction were not extensively detailed in the provided search snippets, neutron diffraction studies have been employed to confirm the structural characteristics and mixed-valence nature of silver oxides. Its capability lies in providing high-precision atomic positional data, which can refine structural models derived from XRD, especially in cases involving complex bonding or subtle structural distortions.

Electron Diffraction for Localized Structural Information

Electron diffraction, typically performed within a Transmission Electron Microscope (TEM), offers the ability to probe the crystal structure of materials at a very localized scale, often down to nanometer dimensions. This makes it an invaluable tool for characterizing nanomaterials or specific crystalline domains within a larger sample.

Techniques such as Selected Area Electron Diffraction (SAED) allow crystallographic information to be obtained from regions as small as a few nanometers. Advanced methods like 3D electron diffraction (3D ED) have emerged, enabling the complete determination of crystal structures, including atomic positions and lattice parameters, from sub-micrometer crystals. This capability is crucial for understanding potential structural variations, defects, or the precise crystalline nature of AgO nanoparticles or thin films, providing a high-resolution, localized view that complements bulk diffraction methods.

Spectroscopic Probing of Electronic Structure and Bonding

Spectroscopic techniques are essential for understanding the electronic configuration, oxidation states, and bonding characteristics of atoms within a material, providing insights into its chemical behavior and properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of materials. It works by irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons from the sample's surface. The kinetic energy of these emitted electrons is measured, which corresponds to the binding energy of the electrons in their respective atomic orbitals.

For this compound (AgO), XPS is critically important for confirming its characteristic mixed-valence state, which involves both Ag(I) and Ag(III) ions. XPS analysis of the Ag 3d core-level spectra reveals distinct peaks associated with these different oxidation states. Typically, AgO exhibits peaks corresponding to Ag⁺ and Ag³⁺, often in a near 1:1 stoichiometry. The Ag 3d₅/₂ binding energy for Ag⁺ in AgO is generally found at a slightly different position and with a broader peak profile compared to Ag⁺ in silver(I) oxide (Ag₂O), reflecting differences in their local chemical environments and bonding. The presence of Ag³⁺ is identified by a distinct peak at a higher binding energy. The precise peak positions, shapes, and widths are key indicators used to quantify the relative amounts of each silver oxidation state and to understand the electronic structure.

Table 2: XPS Binding Energies for Silver in this compound (AgO)

Silver SpeciesAg 3d₅/₂ Binding Energy (eV)FWHM (eV)AssignmentSource
Ag(I) in AgO~367.9~1.62Ag⁺ sci-hub.se, uw.edu.pl
Ag(III) in AgO~368.5(Broader)Ag³⁺ sci-hub.se, uw.edu.pl
Ag(I) in Ag₂O~367.7~1.25Ag⁺ sci-hub.se, uw.edu.pl

Note: FWHM for Ag(III) is generally broader due to its electronic configuration and potential interactions.

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure of a material. It involves measuring the absorption of X-rays as a function of energy, probing core-level electronic transitions. The resulting spectrum can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which occurs at energies close to the absorption edge, is highly sensitive to the oxidation state, coordination environment, and electronic configuration of the absorbing atom. For AgO, XANES spectra can provide direct evidence for the presence and relative proportions of Ag(I) and Ag(III) oxidation states, reflecting the electronic transitions of silver's core electrons to unoccupied valence orbitals.

The EXAFS region, extending to higher energies beyond the absorption edge, contains modulations caused by the scattering of photoelectrons by neighboring atoms. Analysis of EXAFS data allows for the determination of local atomic structure, including bond distances, coordination numbers, and the types of atoms surrounding the absorbing element. This information is vital for understanding the immediate chemical environment of the silver ions within the AgO lattice and how these environments might differ for Ag(I) and Ag(III) species.

Compound List

this compound (AgO)

Microscopic Investigations of Morphology and Nanostructure

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Features

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of surface topography at the nanoscale. For this compound, AFM is employed to quantify surface roughness, identify grain morphology, and detect localized features or defects that can influence its reactivity and performance. Studies on silver films, which can serve as a model system for understanding surface phenomena relevant to silver oxides, have shown that surface roughness is highly dependent on deposition parameters. For instance, optimizing argon working pressure during sputtering can lead to ultra-smooth silver films with an RMS surface roughness as low as 0.81 nm e-asct.org. While direct AFM data for AgO synthesis is less commonly reported in the provided snippets, the principles apply to understanding the surface quality of synthesized AgO powders or films, where variations in roughness can correlate with particle size distribution and aggregation state researchgate.net. Such surface characteristics are critical for applications where surface area and defect sites play a significant role in catalytic or electrochemical processes.

Thermal and Kinetic Analysis of Stability and Transformation

Thermal analysis techniques are essential for understanding the decomposition pathways, thermal stability, and phase transformations of this compound. These methods provide quantitative data on how the material behaves under varying temperatures, which is critical for safe handling and application design.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stoichiometry

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is primarily used to study its thermal decomposition. AgO is known to decompose in stages, typically yielding silver(I) oxide (Ag₂O) and then metallic silver (Ag), with the evolution of oxygen gas. The decomposition of AgO to Ag₂O and O₂ is often observed to begin around 187 °C (460 K) dtic.milscispace.com. Further decomposition of Ag₂O to Ag and O₂ occurs at higher temperatures, with complete decomposition of Ag₂O reported around 673 K (400 °C) researchgate.net. TGA can help determine the stoichiometry of decomposition and identify intermediate phases by analyzing the mass loss steps. For example, the decomposition of AgO can be represented by the reaction: 2 AgO → Ag₂O + ½ O₂ dtic.mil. Impurities, such as silver carbonate, can also influence the observed TGA profile dtic.mil.

Table 3.4.1: TGA Decomposition Characteristics of this compound

Decomposition StepInitial Temperature (°C)Final Temperature (°C)Mass Loss (%)Product(s)Reference
AgO → Ag₂O + O₂~187~220-380~6.45Ag₂O, O₂ dtic.milscispace.com
Ag₂O → Ag + O₂~400~673~6.45Ag, O₂ researchgate.net

Note: Temperatures and mass loss percentages can vary depending on experimental conditions and sample purity.

Differential Scanning Calorimetry (DSC) for Thermal Events and Energy Changes

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as phase transitions, melting, crystallization, and decomposition. For this compound, DSC complements TGA by providing information on the energy associated with its decomposition. The transformation of AgO to Ag₂O, for instance, has been observed to occur within the 373–473 K (100–200 °C) region, and the subsequent decomposition of Ag₂O to Ag and O₂ occurs at higher temperatures researchgate.net. DSC can reveal these transitions as endothermic or exothermic peaks, quantifying the enthalpy changes involved. While specific enthalpy values for AgO decomposition are not detailed in the provided snippets, DSC is a standard method for determining such thermal events and energy changes in materials torontech.comuniversallab.orgnih.govrsc.org.

Table 3.4.2: DSC Thermal Events in this compound Decomposition

Thermal EventTemperature Range (°C)Associated Energy ChangeReference
AgO → Ag₂O + O₂100 – 200Endothermic researchgate.net
Ag₂O → Ag + O₂> 400Endothermic researchgate.net

Note: Specific enthalpy values require detailed experimental data not fully provided.

Temperature Programmed Reaction (TPR) for Gas Evolution and Surface Reactivity

Temperature Programmed Reaction (TPR), often coupled with mass spectrometry (TPR-MS), is used to study the evolution of gaseous products during the thermal decomposition or reaction of a material. For this compound, TPR can identify the specific gases released, primarily oxygen, during its decomposition. This technique helps elucidate decomposition mechanisms and surface reactivity. For example, studies on silver catalysts show that oxygen evolution from silver oxides can be detected and quantified using TPR pw.edu.plmicromeritics.com. The TPR profile of silver oxide (AgO) can show a reduction peak when reacted with hydrogen, indicating the consumption of hydrogen and formation of water, with the peak maximum indicating the temperature of maximum reduction rate micromeritics.com. While direct TPR studies focusing solely on gas evolution from AgO decomposition (without a reducing agent) are less detailed in the provided search results, the technique is established for monitoring gas release from metal oxides micromeritics.comresearchgate.net.

Table 3.4.3: Gas Evolution Monitoring via TPR (Illustrative)

CompoundGas EvolvedPeak Temperature (°C)TechniqueReference
AgOO₂Variable (decomposition dependent)TPR-MS pw.edu.pl (related)
AgOH₂OVariable (reduction dependent)TPR micromeritics.com

Note: Specific TPR data for AgO decomposition to O₂ is not explicitly detailed in the provided snippets, but the technique is applicable.

Electrochemical Characterization of Redox Behavior

Electrochemical techniques are vital for understanding the redox properties of this compound, particularly its role as an oxidizing agent and its behavior in electrochemical cells.

Cyclic Voltammetry (CV) for Redox Potentials and Reaction Kinetics

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox reactions of a material. It involves sweeping the electrode potential between two limits and measuring the resulting current. For this compound, CV can reveal the characteristic redox potentials associated with the Ag(II)/Ag(I) and Ag(I)/Ag(0) transitions. In alkaline solutions, silver electrodes typically show anodic peaks corresponding to the formation of Ag₂O and AgO, and cathodic peaks for their reduction back to silver electrochemsci.orgamse.org.cn. For instance, the formation of Ag₂O might occur around 0.51 V and AgO around 0.77 V (vs. normal hydrogen electrode) in certain conditions, with corresponding reduction peaks at lower potentials amse.org.cn. The peak separation and current intensity in a CV curve provide information about the kinetics, reversibility, and diffusion control of these redox processes core.ac.ukals-japan.com. CV is a primary tool for evaluating heterogeneous redox reactions and understanding reaction mechanisms als-japan.com.

Table 3.5.1: Cyclic Voltammetry Redox Potentials for Silver Species (Illustrative)

Redox CouplePotential (V vs. NHE)Conditions (Electrolyte)Reference
Ag → Ag₂O~0.511 M NaOH amse.org.cn
Ag₂O → AgO~0.771 M NaOH amse.org.cn
AgO → Ag₂O~0.274NaOH solution electrochemsci.org
Ag₂O → Ag~-0.03NaOH solution electrochemsci.org

Note: These potentials are illustrative and highly dependent on the electrolyte composition, pH, and scan rate.

Chemical Reactivity and Mechanistic Investigations of Silver Ii Oxide

Oxidizing Agent Capabilities in Chemical Transformations

The high oxidation state of one of the silver atoms in the AgO lattice makes it a strong electron acceptor, enabling the oxidation of a variety of substrates. Its utility as an oxidant is prominent in both inorganic and organic chemistry.

Silver(II) oxide demonstrates the ability to oxidize several inorganic compounds. Its reactivity is particularly notable in the oxidation of gaseous molecules and sulfur-containing species. For instance, AgO is an effective agent for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), a reaction of significant environmental and industrial importance. mdpi.comresearchgate.net This process is often catalyzed by silver-based materials, where the silver oxide surface facilitates the reaction. mdpi.com

Additionally, this compound can readily oxidize reduced sulfur compounds. Hydrogen sulfide (H₂S), a toxic and corrosive gas, is rapidly oxidized upon contact with silver oxide. stackexchange.com This reactivity is also observed with other metal sulfides. The interaction of atmospheric sulfur compounds, such as sulfur dioxide (SO₂), with silver surfaces can lead to the formation of sulfate species, indicating the oxidative power of silver oxides in environmental contexts. acs.org

Table 1: Examples of Inorganic Substrate Oxidation by this compound This table is interactive. Users can sort columns by clicking on the headers.

Inorganic Substrate Product(s) Conditions / Notes
Carbon Monoxide (CO) Carbon Dioxide (CO₂) Often used in mixed-oxide catalysts; proceeds at elevated temperatures. mdpi.comresearchgate.net
Hydrogen Sulfide (H₂S) Elemental Sulfur (S) / Silver Sulfide (Ag₂S) Rapid reaction, may cause ignition. stackexchange.com

In the realm of organic synthesis, this compound and the related silver(I) oxide (Ag₂O) are valuable oxidizing agents for various functional groups. A classic application is the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.comwikipedia.orgyoutube.com This transformation is selective and efficient, proceeding under mild conditions without affecting other sensitive functional groups.

Silver oxide also facilitates the oxidation of benzylic and allylic halides to their corresponding aldehydes and ketones. nih.gov This reaction is typically carried out in the presence of an oxygen donor like pyridine N-oxide. The role of silver oxide is to assist in the initial heterolysis of the carbon-halogen bond. nih.gov Furthermore, silver-based catalysts have been shown to be effective in the aerobic side-chain oxidation of alkylbenzenes, converting the alkyl group into a carbonyl or carboxyl group. researchgate.net

Table 2: Selected Organic Transformations using Silver Oxide This table is interactive. Users can sort columns by clicking on the headers.

Substrate Type Functional Group Transformation Reagent System Product Type
Aldehydes -CHO → -COOH Ag₂O / AgO Carboxylic Acids masterorganicchemistry.comwikipedia.org
Benzylic Halides -CH₂X → -CHO Ag₂O + Pyridine N-oxide Aromatic Aldehydes nih.gov
Allylic Halides -C=C-CH₂X → -C=C-CHO Ag₂O + Pyridine N-oxide α,β-Unsaturated Aldehydes nih.gov

Electron transfer (ET) is the fundamental process underlying all oxidation-reduction reactions. wikipedia.org The mechanism of ET can be broadly classified into two categories: outer-sphere and inner-sphere electron transfer. libretexts.org In an outer-sphere mechanism, the electron tunnels between the oxidant and the reductant, which remain coordinatively saturated. In an inner-sphere mechanism, a bridging ligand is shared between the oxidant and reductant, facilitating the electron transfer through a covalent bond. sapub.org

The specific mechanistic pathway for oxidations involving solid this compound is complex and not universally defined for all substrates. However, studies on specific reactions provide insight. For the oxidation of carbon monoxide on silver oxide catalysts, a proposed mechanism involves the formation of an ionic complex, such as [Ag⁺-O⁻-CO⁻], on the catalyst surface. mdpi.com This intermediate facilitates the transfer of an electron and the subsequent formation of CO₂ and regeneration of the silver oxide surface. This suggests a mechanism where the substrate directly interacts with the oxide surface, characteristic of heterogeneous catalysis, which may share features with inner-sphere pathways where orbital overlap is crucial. The high oxidation potential of the Ag(III) centers within the AgO lattice drives the acceptance of electrons from the substrate. acs.org

Decomposition Pathways and Stability Studies

This compound is a metastable compound, and its stability is a critical factor in its storage and application. It is susceptible to decomposition through both thermal and photochemical pathways.

Thermal analysis has shown that this compound decomposes in a distinct, two-step process upon heating. researchgate.net The initial decomposition step involves the reduction of AgO to silver(I) oxide (Ag₂O). This transformation is an irreversible process that occurs at moderately low temperatures. researchgate.netktu.lt The second step, occurring at higher temperatures, is the decomposition of silver(I) oxide into metallic silver and oxygen gas. researchgate.net

The kinetics of the first decomposition step (AgO → Ag₂O) have been studied, with research indicating that the reaction is controlled by a random nucleation and growth mechanism. ktu.lt

Table 3: Thermal Decomposition Stages of this compound This table is interactive. Users can sort columns by clicking on the headers.

Decomposition Step Temperature Range (°C) Products Apparent Activation Energy (kJ/mol)
Step 1: AgO → Ag₂O 100 - 200 Silver(I) oxide (Ag₂O), Oxygen (O₂) 88.34 ktu.lt

Note: Temperature ranges can vary based on factors such as heating rate and particle size. researchgate.netktu.lt

Many silver compounds are known to be photosensitive, undergoing decomposition upon exposure to light, particularly ultraviolet (UV) radiation. this compound is also reported to be sensitive to light. reade.com The absorption of photons of sufficient energy can promote electrons to higher energy states, weakening the bonds within the oxide lattice and leading to decomposition. This process is fundamental to the photochemical decomposition of materials like silver halides. brainly.inimaging.org

Electrochemical Reduction Mechanisms and Intermediates

The electrochemical reduction of this compound (AgO) is a complex process that involves multiple steps and the formation of various intermediates. In alkaline solutions, the reduction of AgO to metallic silver (Ag) typically proceeds through a two-step mechanism involving the formation of silver(I) oxide (Ag₂O) as an intermediate.

Reduction of AgO to Ag₂O: 2AgO + H₂O + 2e⁻ → Ag₂O + 2OH⁻

Reduction of Ag₂O to Ag: Ag₂O + H₂O + 2e⁻ → 2Ag + 2OH⁻

Cyclic voltammetry studies of polycrystalline silver electrodes in potassium hydroxide (B78521) (KOH) solutions have identified distinct cathodic peaks corresponding to these reduction steps. The main peak observed is attributed to the reduction of the three-dimensional Ag₂O layer. Another feature sometimes observed at more negative potentials is associated with the reduction of a hydrous Ag(I) oxide species.

The formation of AgO itself is an oxidation process that can occur in stages, often involving the initial formation of a monolayer of Ag₂O or silver hydroxide (AgOH), followed by the nucleation and growth of a crystalline Ag₂O phase, and finally the oxidation of Ag₂O to AgO. The subsequent reduction follows the reverse pathway, with the AgO layer being reduced first, followed by the underlying Ag₂O.

The precise nature of the intermediates can be influenced by the electrolyte composition and the physical characteristics of the oxide layer. For instance, in the context of silver-zinc batteries, where AgO is used as the cathode material, the electrochemical performance is closely tied to these reduction mechanisms.

Influence of Environmental Factors on Decomposition Kinetics

The decomposition of this compound is significantly influenced by various environmental factors, including temperature, light, and the presence of other chemical species. Although often represented as AgO, it is structurally a mixed-valence compound, more accurately described as silver(I,III) oxide (AgIAgIIIO₂). This inherent structural complexity plays a role in its stability and decomposition pathways.

Temperature:

Thermal decomposition is a primary factor in the degradation of AgO. The decomposition process typically occurs in a stepwise manner. Initially, AgO decomposes to silver(I) oxide (Ag₂O) and oxygen. Upon further heating, the Ag₂O decomposes to metallic silver and oxygen.

AgO to Ag₂O: The decomposition of AgO to Ag₂O has been observed to begin at temperatures around 123°C.

Ag₂O to Ag: Further decomposition of Ag₂O to metallic silver occurs at higher temperatures, around 405°C. However, other sources suggest that Ag₂O decomposition can start at temperatures above 160°C or 280°C.

The kinetics of the thermal decomposition of AgO have been studied using thermogravimetric analysis (TGA). One study found that the decomposition of AgO follows the Avrami-Erofeev random nucleation and subsequent growth mechanism, with a calculated apparent activation energy of 88.34 kJ/mol.

Influence of Other Factors:

Light: this compound is sensitive to light, which can promote its decomposition.

Aqueous Environment: In aqueous solutions, AgO can decompose with the evolution of oxygen. Studies in alkaline solutions have shown that the rate of decomposition is dependent on temperature and photo effects.

Presence of Reactants: The decomposition temperature of silver oxides can be significantly lowered in the presence of a reactive environment. For example, in a polyethylene melt, the transformation of Ag₂O to Ag occurs at a much lower temperature (around 194°C) compared to its decomposition in an inert nitrogen atmosphere (407°C). This is because the polymer provides new exothermic reaction pathways.

Decomposition StepReported Onset Temperature (°C)Notes
AgO → Ag₂O123-
Ag₂O → Ag>160, >280, 405Temperature can vary based on conditions.

Surface Chemistry and Adsorption Phenomena

Adsorption of Reactants on this compound Surfaces

The surface of this compound plays a crucial role in its chemical reactivity, particularly in catalytic applications. The adsorption of reactant molecules onto the AgO surface is the initial step in many of these processes. The nature of the adsorbed species can vary from physisorption, involving weak van der Waals forces, to chemisorption, which involves the formation of chemical bonds.

In the context of ethylene (B1197577) epoxidation, a significant industrial process, the interaction of oxygen and ethylene with silver surfaces is of paramount importance. While much research has focused on metallic silver, the presence of surface and subsurface oxygen, and even the formation of silver oxide phases, is critical under reaction conditions.

Studies have shown that on oxidized silver surfaces, molecular oxygen can adsorb as superoxo (O₂⁻) and peroxo (O₂²⁻) species. The presence of subsurface oxygen on the silver lattice is believed to stabilize these adsorbed diatomic oxygen species. The interaction of oxygen with silver clusters has been shown to be temperature-dependent, with a transition from chemisorption to oxidation at temperatures above 105 K.

The adsorption of other reactants, such as organic molecules, is also a key aspect of AgO's surface chemistry. For instance, in the oxidation of bisphenol B by ferrate(VI), the presence of silver oxide nanoparticles significantly promotes the reaction, indicating an interaction between the organic substrate and the silver oxide surface.

Chemisorption Processes and Surface Intermediate Formation

Chemisorption on this compound surfaces involves the formation of stronger bonds between the adsorbate and the surface, often leading to the formation of reactive surface intermediates. These intermediates are central to the mechanisms of many catalytic reactions.

In ethylene epoxidation over silver catalysts, several surface intermediates have been proposed. One key intermediate is a surface oxametallacycle (OMC), which can be formed from the reaction of ethylene with surface oxygen species. This OMC can then decompose to form ethylene oxide.

Recent research suggests that peroxo species (O₂²⁻) chemisorbed on oxidized silver surfaces can react directly with ethylene to form an η²-O₂–C₂H₄ intermediate. This intermediate can then cleave its O-O bond to yield atomic oxygen and an oxametallacycle, which subsequently leads to the formation of ethylene oxide.

The formation of these surface intermediates is highly dependent on the reaction conditions, such as the partial pressures of the reactants and the temperature. Operando Raman spectroscopy has been used to identify different oxygen species on the silver surface during catalysis, providing evidence for the role of these intermediates in the reaction pathway.

Adsorbed/Intermediate SpeciesDescriptionRelevance
Superoxo (O₂⁻)Diatomic oxygen with a -1 charge.Adsorbed oxygen species on oxidized silver surfaces.
Peroxo (O₂²⁻)Diatomic oxygen with a -2 charge.Reacts with ethylene to form intermediates for ethylene oxide production.
Oxametallacycle (OMC)A cyclic intermediate containing silver, oxygen, and carbon atoms.A key intermediate in the formation of ethylene oxide.
η²-O₂–C₂H₄An intermediate formed from the reaction of a peroxo species and ethylene.Precursor to the formation of the oxametallacycle.

Role of Mixed Oxidation States (Ag(I,III) vs. Ag(II)) in Reactivity

The compound commonly referred to as this compound (AgO) is, in fact, a mixed-valence compound containing both silver(I) and silver(III) oxidation states. Its correct formulation is AgIAgIIIO₂ or Ag₂O·Ag₂O₃. This structural reality has significant implications for its chemical reactivity, as the presence of two distinct silver oxidation states provides different pathways for redox reactions compared to a hypothetical true Ag(II)O.

X-ray diffraction studies have confirmed that silver atoms in AgO exist in two different coordination environments: one with two collinear oxide neighbors (characteristic of Ag(I)) and another with four coplanar oxide neighbors (characteristic of Ag(III)). Thermochemical calculations have shown that this Ag(I,III) oxide is more stable than the hypothetical Ag(II) oxide.

For example, in certain catalytic oxidation reactions, it is hypothesized that a silver(I) precursor is oxidized to higher-valent silver species, which then act as the active catalyst. Studies on silver-catalyzed nitrene transfer reactions have provided evidence for the stepwise oxidation of a dinuclear silver(I) catalyst to silver(II) and then to silver(III) intermediates, with the nitrene transfer occurring from the silver(III) species.

In the promotion of the oxidation of bisphenol B by ferrate(VI) in the presence of silver oxide, it was shown that Ag(II) was produced from Ag(I), and this higher oxidation state enhanced the removal of the pollutant. This suggests that the interplay between different silver oxidation states is crucial for its reactivity.

The distinction between a true Ag(II) state and the Ag(I,III) mixed-valence state is fundamental to understanding the chemical behavior of "AgO". The mixed-valence nature allows for a more complex range of redox chemistry than would be expected from a simple divalent silver oxide.

Theoretical and Computational Investigations of Silver Ii Oxide

Reaction Mechanism Simulations

Transition State Analysis for Reaction Kinetics

Understanding the kinetics of reactions involving Silver(II) oxide requires detailed analysis of reaction pathways and the energy barriers that govern them. Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for this purpose. Transition State Theory (TST) provides a theoretical framework to calculate reaction rates by identifying the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants to products quantumatk.comstackexchange.com.

DFT calculations are employed to map the potential energy surface of a reaction system. This involves optimizing the geometries of reactants, intermediates, and products, as well as the transition states. The activation energy, a critical parameter for determining reaction rates, is derived from the energy difference between the transition state and the reactants computaex.esrsc.orgmdpi.com. For reactions involving this compound, specific computational methods such as M06-2X or hybrid DFT functionals are often utilized to achieve high accuracy in predicting reaction mechanisms and transition state energies computaex.esacs.org. Ab initio thermodynamics and biased molecular dynamics simulations can further enhance the understanding of reactions occurring under complex or realistic conditions rsc.org. While direct studies on the transition state analysis for AgO are not extensively detailed in the available literature, these established computational methodologies are directly applicable to elucidating the reactivity of AgO in various chemical transformations.

Surface Modeling and Adsorption Site Determination

Computational Studies of Adsorbate-Surface Interactions

Quantifying the strength and nature of interactions between adsorbates and the this compound surface is fundamental to understanding its chemical behavior. DFT calculations are central to these studies, providing quantitative measures of adsorption energies and detailed insights into the bonding mechanisms.

Simulation of Spectroscopic Signatures

Computational simulations of spectroscopic signatures provide a bridge between theoretical predictions and experimental observations, aiding in the identification and characterization of this compound and its surface species. DFT is widely used to predict various spectroscopic properties, including vibrational frequencies (for Raman and Infrared spectroscopy), core-level binding energies (for X-ray Photoelectron Spectroscopy, XPS), and electronic transitions (for UV-Visible absorption and X-ray Absorption Near Edge Structure, XANES) rsc.orgresearchgate.netlabonanomachines.orgresearchgate.netaip.orgrsc.orgacs.orgresearchgate.netnih.gov.

For AgO, simulations would involve calculating its vibrational modes to predict its IR and Raman spectra, and determining the electronic structure to simulate XPS and XANES spectra. Studies simulating surface-enhanced Raman spectroscopy (SERS) on silver oxide surfaces (primarily Ag₂O) provide a methodological precedent rsc.orgresearchgate.netlabonanomachines.orgresearchgate.net. Similarly, XPS and XANES spectral simulations have been performed for other silver compounds and surfaces, validating the computational approaches against experimental data aip.orgrsc.org. These simulated spectra are crucial for interpreting experimental data obtained from AgO, aiding in phase identification and the characterization of surface adsorbates.

Prediction of Novel this compound Structures and Polymorphs

The exploration of new crystalline structures and polymorphs is a significant area within materials science, often driven by computational methods. Crystal Structure Prediction (CSP) techniques, frequently coupled with DFT, are employed to systematically search for stable and metastable crystalline phases of a given compound acs.orgcdmf.org.brwikipedia.orged.ac.ukarxiv.orgaps.orgmdpi.com.

CSP methodologies typically involve using algorithms such as evolutionary algorithms (e.g., USPEX) acs.org, ab initio random structure searching (AIRSS), or basin-hopping to generate a diverse set of candidate crystal structures. DFT calculations are then used to evaluate the thermodynamic stability of these predicted structures by calculating their total energies. By comparing the energies of various proposed structures, the most stable configurations can be identified. These methods have been successfully applied to predict polymorphs of various inorganic materials, including silver-containing compounds like AgVO₃ and Ag-based chalcohalide antiperovskites cdmf.org.braps.org. Given that this compound (Ag(I,III)O₂) is known to exist in polymorphic forms and is a mixed-valence compound mdpi.comresearchgate.net, CSP offers a powerful avenue to discover novel, potentially more stable, or functionally advantageous structural arrangements of AgO.

Compound List:

this compound (AgO)

Silver(I,III) oxide (Ag(I)[Ag(III)O₂])

Silver(I) oxide (Ag₂O)

Silver (Ag)

Silver(I) (Ag⁺)

Silver(III) (Ag³⁺)

Applications of Silver Ii Oxide in Advanced Materials and Chemical Technologies

Catalytic Applications

Silver(II) oxide and other silver-based materials exhibit notable catalytic activity across a range of chemical transformations. Their efficacy stems from the unique electronic structure of silver, which allows for participation in redox cycles and the stabilization of reactive intermediates.

Heterogeneous Catalysis in Organic Synthesis

Silver-based catalysts, including those derived from or incorporating silver in higher oxidation states, are employed in various organic synthesis reactions.

Alkene Epoxidation: Silver catalysts are recognized for their role in the epoxidation of alkenes, a critical process for producing epoxides, which are versatile intermediates in organic chemistry. For instance, silver catalysts supported on materials like α-Al₂O₃ have demonstrated activity in the selective oxidation of ethylene (B1197577) to ethylene oxide researchgate.netoaepublish.comdokumen.pub. Research has also explored the use of silver cyanide (AgCN) as a catalyst for the epoxidation of cyclohexene (B86901) and styrene (B11656) using hydrogen peroxide (H₂O₂) as the oxidant, achieving high selectivities researchgate.net. These reactions often involve the activation of oxygen species on the silver surface, facilitated by the catalyst's electronic properties researchgate.netmdpi.com. While specific mention of this compound as the primary catalyst in these exact examples is not always explicit, the broader field of silver catalysis in epoxidation highlights the potential of silver in various oxidation states.

Other Organic Transformations: Beyond epoxidation, silver catalysts are involved in a wider array of organic syntheses. They can act as Lewis acids, facilitating reactions such as alkynylation and oxidation couplings dokumen.pubresearchgate.netunipv.it. Mechanistic studies suggest that reduced silver species, often metallic silver nanoparticles (Ag⁰), are frequently the active sites in many silver-catalyzed oxidations, such as the conversion of 5-(hydroxymethyl)furfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) researchgate.netrsc.org.

Catalysis in Decomposition Reactions

Silver compounds, including this compound, are effective catalysts for the decomposition of hydrogen peroxide.

Hydrogen Peroxide Decomposition: this compound is noted for its catalytic role in the decomposition of hydrogen peroxide ontosight.ai. Silver, in general, is considered one of the most effective heterogeneous catalysts for this reaction, which yields water and oxygen proakademia.eu. While some studies focus on metallic silver or silver alloys, the inherent oxidizing power of this compound makes it a candidate for such decomposition processes ontosight.aiproakademia.euscielo.br. Improvements in silver catalyst longevity for H₂O₂ decomposition have been explored by modifying the silver surface with other metal oxides, suggesting that the interaction between different silver species and supports is crucial for performance google.com.

Mechanistic Insights into Catalytic Activity and Selectivity

Understanding the mechanisms behind silver catalysis is key to optimizing its performance.

Redox Cycles and Active Species: In many silver-catalyzed reactions, particularly those involving oxidants like peroxymonosulfate (B1194676) (PMS) or hydrogen peroxide, silver species undergo redox cycles between Ag(I) and Ag(II) states. For example, in the activation of PMS, Ag(II) can be oxidized from Ag(I) and subsequently reduced back to Ag(I), with the high-valence Ag(II) species potentially directly oxidizing substrates researchgate.net. For oxidation reactions like HMF conversion, metallic silver (Ag⁰) has been identified as the catalytically active species, with reaction pathways often involving dehydrogenation mechanisms rsc.org. The presence of oxygen species on the catalyst surface, including bridging oxygen atoms on Ag₂O, can also influence selectivity in reactions like epoxidation researchgate.net. The morphology, local composition, and electronic structure of silver catalysts are critical factors influencing their activity and selectivity researchgate.netmdpi.com.

Electrochemical Energy Storage and Conversion

This compound and other silver-based materials are explored for their potential in advanced electrochemical energy storage devices due to their high theoretical capacities and electrochemical activity.

Cathode Materials in Advanced Battery Systems

While silver-oxide batteries are common in primary cells, research is also investigating silver compounds for rechargeable and advanced battery systems.

Rechargeable Alkaline Batteries: Nano-structured this compound (AgO) has been reported as a cathode material for rechargeable alkaline batteries, offering a super high charge/discharge rate capability. Electrodes utilizing nano-AgO have demonstrated a discharge voltage of 1.4 V and a discharge capacity of 360 mAh/g, with a specific power density up to 14 kW/kg, significantly exceeding that of conventional secondary batteries and supercapacitors rsc.org. However, the stability of divalent silver oxide (AgO) in alkaline mediums can be a challenge, with monovalent silver oxide (Ag₂O) often being preferred for stability, though AgO can considerably increase battery capacity metu.edu.tr.

Other Advanced Battery Chemistries: Silver-containing compounds like silver vanadium phosphorous oxide (Ag₂VO₂PO₄) have been identified as promising cathode materials for next-generation batteries. These materials offer high capacity and current capability, attributed to the in-situ generation of a conductive silver matrix during electrochemical reduction nih.gov. Silver-doped manganese oxides, such as AgₓMn₈O₁₆, have also been investigated as host materials for lithium and sodium ion insertion in rechargeable battery systems, showing improved electrochemical performance and reduced charge transfer resistance upon ion insertion, with the formation of metallic silver observed in sodiated materials osti.gov.

Components in Supercapacitors and Energy Density Optimization

Silver-based materials are also being explored to enhance the performance of supercapacitors, particularly in terms of energy density and power delivery.

Enhanced Power Density: The high specific power density demonstrated by nano-structured AgO in rechargeable batteries (up to 14 kW/kg) is notably higher than typical power densities for existing supercapacitors (around 1–2.5 kW/kg), indicating its potential for high-power applications rsc.org.

Energy Density Optimization: Composites incorporating silver compounds, such as MgCuPO₄–Ag₃PO₄, have been developed to improve energy density, reduce resistance, and extend the cycle life of supercapatteries. These composites have achieved energy densities of approximately 49.4 Wh/kg at a power density of 550 W/kg nih.gov. While some supercapacitor research focuses on metallic silver electrodes, these studies highlight the broader utility of silver in energy storage. For example, 3D nanostructured silver electrodes have shown high areal capacitance, excellent capacitance retention, and notable energy densities (around 385.87 μWh/cm²) at specific power densities acs.orgnih.gov. These developments underscore the role of silver in optimizing energy storage performance through tailored material architectures and compositions.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthesis Routes

A primary focus of future research is the development of environmentally friendly and economically viable methods for synthesizing silver(II) oxide. Traditional chemical synthesis methods often involve hazardous reagents and generate toxic byproducts. Consequently, there is a growing interest in "green" synthesis approaches that utilize natural resources.

Current research has demonstrated the feasibility of using plant extracts and microorganisms as reducing and capping agents in the synthesis of silver oxide nanoparticles. researchgate.netut.ac.ir These biological entities contain phytochemicals and metabolites, such as flavonoids and polyphenols, that can facilitate the conversion of silver ions into silver oxide nanoparticles. researchgate.net This approach is not only more sustainable but also offers a cost-effective alternative to conventional methods. researchgate.net

Future investigations will likely concentrate on:

Screening and Optimization: Identifying a wider range of plant species and microorganisms that can be used for the efficient synthesis of AgO. researchgate.netchemrxiv.org This will involve optimizing reaction conditions such as temperature, pH, and concentration of precursors to control the size, shape, and purity of the resulting nanoparticles.

Mechanism Elucidation: Gaining a deeper understanding of the specific biomolecules involved in the reduction and stabilization of the nanoparticles and the precise chemical reactions that take place.

Scalability: Developing scalable and reproducible green synthesis processes that can be implemented on an industrial level.

Synthesis MethodPrecursorsReducing/Capping AgentKey Advantages
Green SynthesisSilver Nitrate (B79036) (AgNO₃)Plant Extracts (e.g., Parieteria alsinaefolia, Orange leaves), MicroorganismsEco-friendly, Cost-effective, Simple
Chemical SynthesisSilver(I) NitratePotassium Peroxydisulfate (B1198043) in alkaline mediumEstablished method, Purity >98%
Microwave-AssistedSilver Nitrate (AgNO₃)Plant Extract (Rhododendron ponticum)Rapid synthesis
ElectrochemicalSilver (Ag) nanoparticle tabletAnodizationFormation of nanowires

In-depth Understanding of Surface Reactivity at the Atomic Scale

The surface of this compound is where many of its important chemical reactions, particularly in catalysis, take place. A thorough understanding of its surface reactivity at the atomic level is crucial for designing more efficient and selective catalysts and other functional materials.

The catalytic activity of silver oxides is known to be linked to the presence of different oxygen species on and near the surface. These species can influence the reaction pathways of various chemical transformations. The specific arrangement of silver and oxygen atoms on different crystal facets of AgO can also significantly impact its reactivity.

Future research in this area should focus on:

Advanced Surface Characterization: Employing high-resolution surface-sensitive techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), under reaction conditions to directly observe the atomic-scale structure of the AgO surface during catalytic processes.

Spectroscopic Analysis: Utilizing in-situ X-ray photoelectron spectroscopy (XPS) and other advanced spectroscopic methods to identify and quantify the different oxygen species present on the AgO surface and understand their role in catalytic reactions.

Theoretical Modeling: Using density functional theory (DFT) and other computational methods to model the adsorption of reactants and the dissociation of chemical bonds on different AgO surfaces. This can provide valuable insights into reaction mechanisms and help identify the active sites for catalysis.

Integration into Multifunctional Composite Materials

Integrating this compound into composite materials is a promising strategy for enhancing its properties and creating new functionalities. By combining AgO with other materials, such as polymers, metal oxides, and carbon-based nanomaterials, it is possible to develop advanced materials with tailored properties for specific applications.

For instance, composites of AgO with stable metal oxides like aluminum oxide (Al₂O₃) have shown potential in gas sensing applications, where the Al₂O₃ provides a stable and high-surface-area support for the catalytically active AgO. Similarly, incorporating silver oxide nanoparticles into polymer matrices can lead to materials with enhanced antimicrobial and conductive properties.

Key areas for future research in AgO-based composites include:

Novel Composite Architectures: Designing and fabricating novel composite structures, such as core-shell nanoparticles, hierarchical assemblies, and nanocomposites with controlled interfaces between AgO and the matrix material.

Synergistic Effects: Investigating the synergistic interactions between AgO and the other components of the composite to understand how these interactions lead to enhanced performance in areas like catalysis, sensing, and energy storage.

Application-Driven Design: Developing multifunctional composites specifically designed for applications in environmental remediation (e.g., photocatalytic degradation of pollutants), energy conversion and storage (e.g., battery electrodes), and biomedical devices (e.g., antimicrobial coatings).

Composite MaterialComponentsPotential Applications
MgO@AgO/Ag₂OMagnesium Oxide, this compound, Silver(I) OxidePhotocatalytic degradation of dyes
Al₂O₃/AgOAluminum Oxide, this compoundGas sensing
AgO/PolymerThis compound, Polymer matrixAntimicrobial coatings, Conductive materials
GO-AgGraphene Oxide, Silver NanoparticlesAntibacterial agents, Photocatalysis

Addressing Stability and Longevity Challenges in Applications

A significant hurdle in the widespread application of this compound is its limited stability. AgO is known to be thermally unstable, decomposing into silver(I) oxide (Ag₂O) and then to metallic silver at elevated temperatures. northwestern.edu This thermal decomposition can limit its use in high-temperature applications. Furthermore, in electrochemical environments, such as in batteries, silver oxides can undergo degradation and dissolution, which can affect the long-term performance and cyclability of the device.

Future research efforts must be directed towards improving the stability and longevity of AgO. Potential strategies include:

Material Encapsulation: Encapsulating AgO nanoparticles within a more stable shell material to protect them from thermal degradation and chemical attack.

Doping and Alloying: Introducing dopants or creating alloys to stabilize the crystal structure of AgO and enhance its resistance to decomposition.

Controlled Synthesis: Developing synthesis methods that produce AgO with a more stable crystal structure and morphology.

Advanced Theoretical Prediction and Experimental Validation Synergies

The synergy between advanced theoretical predictions and experimental validation is crucial for accelerating the discovery and development of new materials and for gaining a deeper understanding of their properties. In the context of this compound, computational modeling can play a vital role in predicting its structure, stability, and reactivity, thereby guiding experimental efforts.

Density functional theory (DFT) has already been instrumental in clarifying the electronic structure of AgO, revealing that it is a mixed-valence compound containing both Ag(I) and Ag(III) ions, rather than a simple Ag(II) oxide. This theoretical insight has been critical for understanding its fundamental properties.

The future of AgO research will increasingly rely on a close collaboration between theorists and experimentalists. Key areas for this synergistic approach include:

Predictive Modeling: Using computational tools to predict the properties of novel AgO-based materials, such as composites and doped structures, before they are synthesized in the lab. This can help to screen potential candidates and prioritize experimental work.

Mechanism Elucidation: Combining theoretical calculations with in-situ experimental techniques to unravel complex reaction mechanisms at the atomic level, such as those involved in catalysis and electrochemical processes.

Data-Driven Discovery: Utilizing machine learning and other data-driven approaches to analyze large datasets from both computational simulations and experiments to identify new trends and design principles for developing improved AgO-based materials.

By fostering a strong interplay between theoretical predictions and experimental validation, the scientific community can overcome the current challenges and unlock the full potential of this compound in a wide range of technological applications.

Q & A

Q. What are the most reliable methods for synthesizing Silver(II) oxide (AgO) in a laboratory setting?

this compound can be synthesized via electrochemical oxidation of Silver(I) salts or by reacting silver nitrate with strong oxidizing agents (e.g., peroxydisulfates) under controlled pH and temperature. Key steps include:

  • Precise stoichiometric control to avoid over-oxidation to higher oxidation states.
  • Use of alkaline conditions to stabilize AgO, as acidic environments promote decomposition .
  • Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm phase purity and stability .

Q. How can researchers ensure reproducibility in AgO synthesis protocols?

  • Document detailed experimental parameters (e.g., reaction time, temperature, reagent purity) in the Methods section, adhering to guidelines for clarity and completeness .
  • Include auxiliary information (e.g., instrument calibration data, batch-specific reagent sources) in supplementary materials to enable replication .
  • Validate results using multiple characterization techniques (e.g., XRD, SEM, XRF) to confirm structural and compositional consistency .

Q. What are the primary challenges in characterizing AgO’s electronic structure, and how can they be addressed?

  • AgO exhibits mixed oxidation states (Ag⁺ and Ag³⁺), complicating electronic structure analysis. Use X-ray photoelectron spectroscopy (XPS) to differentiate oxidation states via binding energy shifts .
  • Pair spectroscopic data with computational modeling (e.g., DFT calculations) to validate electronic configurations .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported AgO stability data under varying environmental conditions?

  • Conduct controlled degradation studies under humidity, temperature, and light exposure to isolate contributing factors.
  • Compare kinetic data (e.g., Arrhenius plots) from multiple studies to identify outliers and refine degradation models .
  • Use in situ techniques like environmental SEM to observe real-time structural changes .

Q. What methodological approaches are effective for analyzing AgO’s role in catalytic mechanisms (e.g., oxygen evolution reactions)?

  • Employ operando spectroscopy (e.g., Raman or XAFS) to monitor active sites during catalytic cycles .
  • Combine electrochemical impedance spectroscopy (EIS) with isotopic labeling to trace reaction pathways .
  • Validate hypotheses using comparative studies with analogous oxides (e.g., CuO or Co₃O₄) to isolate AgO-specific effects .

Q. How can contradictory data on AgO’s magnetic properties be reconciled?

  • Replicate experiments using standardized sample preparation (e.g., annealing conditions) to minimize defects influencing magnetic behavior .
  • Cross-reference SQUID magnetometry data with neutron diffraction studies to distinguish intrinsic properties from extrinsic factors (e.g., impurities) .
  • Publish raw datasets and analysis protocols to facilitate meta-analyses across studies .

Q. What strategies are recommended for integrating AgO into composite materials for energy storage applications?

  • Optimize interfacial compatibility by functionalizing AgO surfaces with conductive polymers (e.g., PEDOT:PSS) via in situ polymerization .
  • Evaluate composite performance using cyclic voltammetry and galvanostatic charge-discharge tests, correlating results with microstructural data (TEM, BET surface area) .

Methodological Guidelines

  • Data Interpretation : Apply statistical rigor (e.g., error bars, p-values) to distinguish experimental noise from significant trends .
  • Literature Review : Prioritize peer-reviewed journals with robust experimental details (e.g., Organometallics, Inorganic Chemistry) and avoid uncorroborated sources .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature standards to maintain clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.